dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine derivatives family
Mechanism of Action
Target of Action
It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Compounds with a similar structure have been shown to have high antitumor, antibacterial, and anti-inflammatory activities .
Result of Action
Compounds with a similar structure have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate typically involves multi-step organic reactions. One common approach is the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with appropriate carboxylic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate has shown promise in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including antitumor, antibacterial, and anti-inflammatory properties.
Industry: The compound's unique properties make it suitable for use in materials science and as a precursor for advanced materials.
Comparison with Similar Compounds
Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is compared with other thiazolo[3,2-a]pyrimidine derivatives, such as 2-substituted thiazolo[3,2-a]pyrimidines and indole derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Would you like more information on any specific aspect of this compound?
Biological Activity
Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial, cytotoxic, and antitumor properties.
Structural Characteristics
The compound's structure is characterized by a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological significance. The molecular formula is C20H20N4O2S2 with a molecular weight of 412.5 g/mol . Its unique arrangement of functional groups suggests interactions with various biological targets.
Property | Details |
---|---|
Molecular Formula | C20H20N4O2S2 |
Molecular Weight | 412.5 g/mol |
CAS Number | 1705188-42-6 |
Antibacterial Activity
Studies have shown that compounds related to this compound exhibit significant antibacterial activity. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable efficacy . The structure of thiazolo-pyrimidines contributes to their ability to inhibit bacterial growth effectively.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. One study reported an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells, indicating substantial cytotoxic potential . Additionally, thiazolo[3,2-a]pyrimidine derivatives have shown promising results against other cancer types, including cervical adenocarcinoma (M-HeLa) and prostate adenocarcinoma (PC3), with some compounds exhibiting higher cytotoxicity than standard treatments like Sorafenib .
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives are emerging as potential antitumor agents due to their ability to inhibit tumor cell proliferation. Research indicates that these compounds can effectively target specific pathways involved in cancer cell survival and replication . For instance, certain derivatives have been identified as potent acetylcholinesterase inhibitors and exhibit significant antileishmanial effects .
Case Studies
- Case Study on Antimicrobial Activity : A study investigated the antimicrobial properties of various thiazolo-pyrimidine derivatives. It was found that specific substitutions on the thiazolo ring enhanced antibacterial effectiveness against both gram-positive and gram-negative bacteria .
- Case Study on Cytotoxicity : In a comparative analysis of thiazolo[3,2-a]pyrimidines against multiple cancer cell lines, one derivative exhibited a two-fold increase in cytotoxicity against M-HeLa cells compared to Sorafenib. This highlights the potential of these compounds in cancer therapy .
Properties
IUPAC Name |
dimethyl 2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-25-15(23)9-3-4-10(16(24)26-2)12(7-9)19-13(21)11-8-18-17-20(14(11)22)5-6-27-17/h3-4,7-8H,5-6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYZAVZYSWPAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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